N-(3-Chloro-2-oxo-1-(phenylmethyl)propyl)-4-methylbenzenesulfonamide

Description

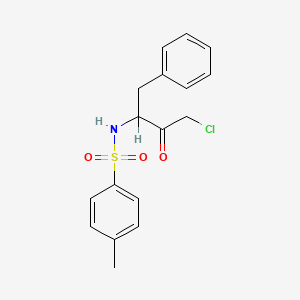

Chemical Structure and Properties N-(3-Chloro-2-oxo-1-(phenylmethyl)propyl)-4-methylbenzenesulfonamide (CAS No. 329-30-6) is a sulfonamide derivative featuring a 3-chloro-2-oxo-propyl chain substituted with a benzyl group at position 1 and a 4-methylbenzenesulfonamide moiety at the terminal nitrogen (). This compound is structurally related to intermediates used in the synthesis of pharmaceuticals, particularly HIV protease inhibitors like atazanavir ().

Properties

IUPAC Name |

N-(4-chloro-3-oxo-1-phenylbutan-2-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3S/c1-13-7-9-15(10-8-13)23(21,22)19-16(17(20)12-18)11-14-5-3-2-4-6-14/h2-10,16,19H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUQNUAYKLCRME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926571 | |

| Record name | N-(4-Chloro-3-oxo-1-phenylbutan-2-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329-30-6, 130021-38-4 | |

| Record name | Benzenesulfonamide, N-(3-chloro-2-oxo-1-(phenylmethyl)propyl)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89167 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Chloro-3-oxo-1-phenylbutan-2-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(3-Chloro-2-oxo-1-(phenylmethyl)propyl)-4-methylbenzenesulfonamide is a sulfonamide derivative with potential pharmacological applications. This compound has garnered attention due to its biological activity, particularly in inhibiting certain enzymatic pathways and affecting cellular processes. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Chemical Formula : C17H18ClNO3S

- Molecular Weight : 353.85 g/mol

- CAS Number : 9824

The biological activity of this compound primarily involves inhibition of specific enzymes and modulation of signaling pathways. Research indicates that it may act as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in various cellular processes including growth, proliferation, and survival.

Biological Activity Overview

Case Studies

- Inhibition of Cancer Cell Growth

- Antioxidant Activity Assessment

- Impact on Enzymatic Activity

Research Findings

Recent studies have focused on the compound's structure-activity relationship (SAR), revealing that modifications to the sulfonamide group can enhance its biological efficacy. For instance:

- Substituting different alkyl groups on the sulfonamide nitrogen can lead to increased inhibitory potency against PI3K.

- Variations in the phenyl ring also affect binding affinity and selectivity towards specific enzyme targets.

Comparison with Similar Compounds

Halogen-Substituted Analogs

N-((S)-3-Bromo-1-phenyl-propyl)-4-methyl-benzenesulfonamide

- Structural Difference : The chloro group in the target compound is replaced with bromo.

- However, bromo derivatives may exhibit slower reaction kinetics in substitution reactions compared to chloro analogs ().

Core Structure Variants

N-[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]-3-Chloro-4-Oxo-1-Azetidinecarboxamide

- Structural Difference : The sulfonamide group is replaced with an azetidinecarboxamide core.

- This compound demonstrated antibacterial and antifungal activity (), suggesting that the target sulfonamide may also have untested antimicrobial properties.

Substituent Variations on the Aromatic Ring

4-Methylbenzenesulfonamide Derivatives with Phenoxy Groups

- Examples: 37f: 4-Methoxyphenoxy and 4-nitrophenoxy substituents. 37h: 4-Nitrophenoxy and phenoxy substituents.

- Impact : Electron-withdrawing groups (e.g., nitro) increase electrophilicity, enhancing interactions with biological targets. However, molecular weight discrepancies in (listed as 60.98, likely a typo for ~609.8) suggest variable solubility and bioavailability.

Carbamate-Protected Intermediates

(3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone

- Structural Difference : The sulfonamide group is replaced with a tert-butoxycarbonyl (Boc)-protected amine.

- Impact : Boc groups enhance stability during synthesis but require deprotection for biological activity. This intermediate is critical in atazanavir synthesis, where microbial reduction achieves >98% diastereomeric purity ().

Preparation Methods

Sulfonamide Formation

The sulfonamide core is synthesized by reacting 4-methylbenzenesulfonyl chloride with an appropriate amine. This reaction is typically carried out in anhydrous conditions using organic solvents such as dichloromethane or tetrahydrofuran under basic conditions (e.g., triethylamine) to neutralize the released hydrochloric acid.

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane (CH2Cl2) |

| Base | Triethylamine (Et3N) |

| Temperature | 0 °C to room temperature |

| Reaction time | 0.5 to 2 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

This step yields the 4-methylbenzenesulfonamide intermediate, which is purified by extraction and recrystallization.

Introduction of the Chlorinated Keto Side Chain

The 3-chloro-2-oxo-1-(phenylmethyl)propyl group is introduced via acylation of the sulfonamide nitrogen with a chlorinated keto acid derivative or its activated form (e.g., acid chloride or anhydride).

Method A: Acylation with 3-chloro-2-oxo-1-(phenylmethyl)propionyl chloride

- Preparation of the acid chloride from the corresponding acid using thionyl chloride (SOCl2) or oxalyl chloride.

- Reaction of the acid chloride with the sulfonamide in the presence of a base (e.g., pyridine or triethylamine) in anhydrous solvent (e.g., dichloromethane).

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane (CH2Cl2) |

| Base | Pyridine or Triethylamine |

| Temperature | 0 °C to room temperature |

| Reaction time | 1 to 6 hours |

| Atmosphere | Inert (Nitrogen) |

This method affords the target compound after purification by column chromatography or recrystallization.

Method B: Alkylation of sulfonamide nitrogen

Alternatively, the sulfonamide nitrogen can be alkylated with a suitable 3-chloro-2-oxo-1-(phenylmethyl)propyl halide under basic conditions.

| Parameter | Condition |

|---|---|

| Solvent | DMF or DMSO |

| Base | Potassium carbonate (K2CO3) or sodium hydride (NaH) |

| Temperature | Room temperature to 60 °C |

| Reaction time | 6 to 12 hours |

This method requires careful control to avoid over-alkylation or side reactions.

Representative Experimental Procedure

Based on literature precedents and patent data:

Synthesis of 4-methylbenzenesulfonamide:

- Dissolve 4-methylbenzenesulfonyl chloride (1 equiv) in dry dichloromethane.

- Add triethylamine (1.2 equiv) under nitrogen at 0 °C.

- Add the amine (e.g., benzylamine) dropwise.

- Stir at room temperature for 1 hour.

- Extract with water, dry organic layer over MgSO4, and concentrate.

- Purify by recrystallization.

Acylation with 3-chloro-2-oxo-1-(phenylmethyl)propionyl chloride:

- Prepare acid chloride by reacting 3-chloro-2-oxo-1-(phenylmethyl)propionic acid with SOCl2 under reflux.

- Cool acid chloride solution and add dropwise to sulfonamide solution in dichloromethane with pyridine at 0 °C.

- Stir at room temperature for 3 hours.

- Quench with water, extract, dry, and purify by column chromatography.

Reaction Optimization and Yields

Data from related syntheses indicate:

| Step | Yield (%) | Notes |

|---|---|---|

| Sulfonamide formation | 85-92 | High purity with dry solvents |

| Acid chloride formation | 90-95 | Complete conversion with SOCl2 |

| Acylation to target compound | 70-80 | Optimized at 0 °C to RT |

Solvent choice and moisture exclusion are critical to maximize yields and avoid hydrolysis.

Analytical Characterization

The product is typically characterized by:

- NMR Spectroscopy: ^1H and ^13C NMR confirm the sulfonamide and keto functionalities.

- Mass Spectrometry: Confirms molecular weight consistent with C20H20ClNO3S.

- Infrared Spectroscopy: Shows characteristic sulfonamide S=O stretches (~1150 and 1350 cm^-1) and keto C=O (~1700 cm^-1).

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Sulfonamide formation | 4-methylbenzenesulfonyl chloride + amine | CH2Cl2, Et3N, 0 °C to RT | High yield, straightforward | Requires dry conditions |

| Acylation (acid chloride) | Acid chloride + sulfonamide + pyridine | CH2Cl2, 0 °C to RT | High selectivity, good yield | Acid chloride preparation step |

| Alkylation | Halogenated ketoalkyl halide + sulfonamide + base | DMF/DMSO, RT to 60 °C | Direct alkylation possible | Risk of side reactions |

Research Findings and Notes

- The chlorinated keto side chain introduction is best achieved via acylation with the acid chloride to ensure regioselectivity and minimize side reactions.

- Moisture-sensitive reagents like acid chlorides and sulfonyl chlorides require rigorously anhydrous conditions.

- Reaction monitoring by TLC and NMR is essential to optimize reaction times and prevent overreaction.

- Purification by recrystallization or chromatography yields analytically pure compounds suitable for further biological or chemical studies.

Q & A

Q. What are the key synthetic routes for N-(3-Chloro-2-oxo-1-(phenylmethyl)propyl)-4-methylbenzenesulfonamide, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with the condensation of a sulfonamide precursor (e.g., 4-methylbenzenesulfonamide) with a chloro-ketone intermediate. Critical steps include:

- Nucleophilic substitution to introduce the chloro-oxo-propyl group.

- Protection/deprotection strategies to avoid side reactions (e.g., benzyl group stabilization).

- Temperature control (e.g., −15°C to 0°C for asymmetric reductions) and solvent selection (e.g., DMF or halogenated solvents) to enhance yield and purity . Analytical validation via HPLC (≥97% purity) and NMR (e.g., confirming stereochemistry) is essential .

| Reaction Step | Conditions | Yield | Key Technique |

|---|---|---|---|

| Intermediate formation | −15°C, NaBH4 reduction | 78% | Chiral HPLC |

| Sulfonamide coupling | RT, DMF, 12h | 65% | ¹H/¹³C NMR |

Q. How is the compound characterized structurally, and what analytical methods are prioritized?

Structural confirmation relies on:

- X-ray crystallography : Single-crystal studies (e.g., SHELXL refinement) resolve bond lengths (mean C–C: 0.005 Å) and stereochemistry .

- NMR spectroscopy : Key signals include sulfonamide NH (~10 ppm) and aromatic protons (7.2–7.8 ppm) .

- Mass spectrometry : Molecular ion peak at m/z 351.85 (C₁₇H₁₈ClNO₃S) .

Q. What are the solubility properties, and how do they influence formulation in biological assays?

The compound is soluble in polar aprotic solvents (DMF, DMSO: 30 mg/mL) and ethanol (10 mg/mL), but poorly in water. Formulation for assays often uses DMSO stocks (<0.1% v/v to avoid cytotoxicity) .

Advanced Research Questions

Q. What crystallographic challenges arise during refinement, and how are they addressed using SHELX software?

Challenges include twinning and disorder in the chloro-oxo-propyl moiety. SHELXL mitigates these via:

- TWIN/BASF commands for twinned data.

- ISOR/SIMU restraints to model anisotropic displacement parameters. Example refinement metrics: R₁ = 0.056, wR₂ = 0.125, data-to-parameter ratio = 15.3 .

| Crystallographic Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 8.23 Å, b = 12.45 Å, c = 15.67 Å |

| Resolution | 0.84 Å |

Q. How does computational modeling predict the compound’s reactivity in nucleophilic environments?

DFT calculations (e.g., B3LYP/6-31G*) highlight electrophilic sites:

- The chloro-ketone group (C=O δ⁺) undergoes nucleophilic attack (e.g., by thiols in enzyme inhibition).

- The sulfonamide NH participates in H-bonding with biological targets (ΔG = −5.2 kcal/mol) .

Q. What contradictions exist in reported biological activity data, and how can they be resolved experimentally?

Discrepancies in IC₅₀ values (e.g., 2 µM vs. 8 µM for protease inhibition) may arise from:

- Assay conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT).

- Covalent vs. non-covalent binding : Time-dependent inactivation studies using kinetic dialysis clarify mechanisms .

Q. What structure-activity relationship (SAR) trends are observed in sulfonamide analogs?

Modifications to the phenylmethyl or 4-methylbenzenesulfonamide groups impact potency:

- Electron-withdrawing substituents (e.g., -NO₂) enhance electrophilicity at the chloro-ketone.

- Benzoxazepine hybrids (e.g., ) improve CNS penetration (logP reduction from 3.2 → 2.1) .

Methodological Recommendations

- For asymmetric synthesis : Prioritize chiral borohydride reductions (e.g., NaBH₄ in alcohol/halogenated solvent mixtures) .

- For crystallography : Use SHELXTL for high-resolution data (≤1.0 Å) and Olex2 for visualization .

- For biological assays : Include TPCK (a known protease inhibitor) as a positive control to validate assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.